Compound Description: BM212 is an antitubercular drug that exhibits potent activity against Mycobacterium tuberculosis strains, including multi-drug resistant clinical isolates. [] It shows low eukaryotic cell toxicity, making it a promising candidate for preclinical trials. []
Relevance: BM212 shares a core pyrrole structure with the target compound, 2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile. Both compounds possess a 2-methyl substituent on the pyrrole ring and a 4-chlorophenyl group attached to the pyrrole. The primary difference lies in the substituent at the 3-position of the pyrrole ring. BM212 has a methylpiperazine group linked via a methylene bridge, while the target compound has an acrylonitrile group connected directly to the pyrrole.
Compound Description: SQ109 is another antitubercular drug with proven activity against Mycobacterium tuberculosis. []
Relevance: Although SQ109 does not directly share structural elements with the target compound, 2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile, it is discussed in the same research paper [] that explores the design of hybrid pyrrole derivatives based on BM212 and SQ109. The study aimed to combine features of both drugs to create novel anti-tubercular agents.
Compound Description: This compound is a thiazolidine-2,4-dione derivative identified as a potent inhibitor of human glutaminase isoforms (KGA and GAC). [] It exhibits in vitro cellular activities, inhibiting cell growth, clonogenicity, and cellular glutamate production. [] It also shows promising pharmacokinetic properties and in vivo tumor growth inhibition in xenograft models. []
Relevance: This compound shares a significant structural resemblance to 2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile. Both compounds contain a 2,5-dimethyl-1H-pyrrol-3-yl moiety. They also feature a halogenated phenyl ring (bromophenyl in the related compound and chlorophenyl in the target compound) connected to the pyrrole through a methylene bridge and an unsaturated carbon chain. The primary difference is the presence of a thiazolidine-2,4-dione ring in the related compound instead of the acrylonitrile group in the target compound.
Compound Description: A-867744 is a selective positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR). [] This compound potentiates acetylcholine-evoked currents in cells expressing α7 nAChRs and enhances spontaneous inhibitory postsynaptic current activity in rat hippocampal neurons. []
Relevance: This compound shares a core 4-chlorophenyl-2-methyl-1H-pyrrol structure with 2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile. Both compounds have a 4-chlorophenyl substituent at the 5-position and a methyl group at the 2-position of the pyrrole ring. The significant structural differences lie in the substituents at the 1- and 3- positions of the pyrrole. A-867744 possesses a benzenesulfonamide group at the 1-position and a propionyl group at the 3-position, whereas the target compound has a 2-pyridinyl group at the 1-position and an acrylonitrile group at the 3-position.
Compound Description: MDL-899 is a long-acting antihypertensive vasodilator that effectively reduces blood pressure in conscious hypertensive rats and dogs. [, ] It exhibits a slow onset and long duration of action, and its hypotensive effect is attributed to a decrease in total peripheral resistance accompanied by increases in heart rate and cardiac output. []
Relevance: While MDL-899 does not share the same core structure as 2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile, both compounds belong to the class of pyrrole derivatives with potential pharmacological activity. Both possess a 2,5-dimethyl-1H-pyrrol moiety, although MDL-899 lacks the chlorophenyl and acrylonitrile groups present in the target compound and instead features a pyridazinamine connected to the pyrrole nitrogen.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.